molecular formula C8H3ClF3NS B063917 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene CAS No. 175205-38-6

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene

Cat. No.: B063917
CAS No.: 175205-38-6
M. Wt: 237.63 g/mol
InChI Key: AZNMQMFLAAJBBT-UHFFFAOYSA-N
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Description

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is an organosulfur compound with the molecular formula C8H3ClF3NS. It is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:

2-chloro-4-(trifluoromethyl)aniline+thiophosgeneThis compound\text{2-chloro-4-(trifluoromethyl)aniline} + \text{thiophosgene} \rightarrow \text{this compound} 2-chloro-4-(trifluoromethyl)aniline+thiophosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Addition Reactions: Reagents such as primary or secondary amines in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can target specific amino acid residues in the active site of enzymes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-isothiocyanato-1-(trifluoromethyl)benzene
  • 4-Chloro-2-isothiocyanato-1-(trifluoromethyl)benzene
  • 2-Chloro-1-isothiocyanato-5-(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNMQMFLAAJBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371530
Record name 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-38-6
Record name 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-38-6
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